(E)-9-Hexadecenyl acetate

Vue d'ensemble

Description

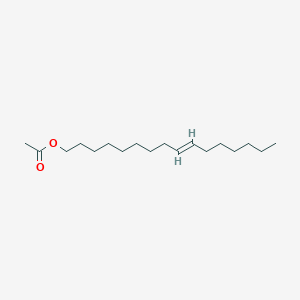

(E)-9-Hexadecenyl acetate is an organic compound that belongs to the class of esters. It is commonly known for its role as a pheromone in various insect species, particularly in moths. This compound is characterized by its long hydrocarbon chain and an acetate functional group, which contribute to its unique chemical properties and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (E)-9-Hexadecenyl acetate typically involves the esterification of (E)-9-Hexadecenol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and improve efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: (E)-9-Hexadecenyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of (E)-9-Hexadecenal or (E)-9-Hexadecenoic acid.

Reduction: Formation of (E)-9-Hexadecenol.

Substitution: Formation of various substituted esters or amides.

Applications De Recherche Scientifique

Chemistry

- Model Compound : (E)-9-Hexadecenyl acetate serves as a model compound in esterification and hydrolysis studies. Its behavior during these reactions helps chemists understand the underlying mechanisms of ester formation and breakdown.

- Chemical Reactions : The compound can undergo various chemical transformations:

- Oxidation : Converts to aldehydes or carboxylic acids.

- Reduction : Transforms into corresponding alcohols.

- Substitution : The acetate group can be replaced with other functional groups through nucleophilic substitution.

Table 1: Chemical Reactions of this compound

| Reaction Type | Product Formed | Common Reagents |

|---|---|---|

| Oxidation | (E)-9-Hexadecenal or | Potassium permanganate, |

| (E)-9-Hexadecenoic acid | Chromium trioxide | |

| Reduction | (E)-9-Hexadecenol | Lithium aluminum hydride, |

| Sodium borohydride | ||

| Substitution | Various substituted esters or | Hydroxide ions, amines |

| amides |

Biology

- Pheromone Studies : The compound is extensively studied for its role as a sex pheromone in insects. Research indicates that it significantly influences mating behavior and communication among moth species, providing insights into insect ecology and behavior.

- Mechanism of Action : When released into the environment, this compound binds to specific olfactory receptors on the antennae of target insects, triggering behavioral responses such as attraction or mating.

Agricultural Applications

- Pest Control : Ongoing research aims to develop pheromone-based pest control methods utilizing this compound. This approach seeks to reduce reliance on synthetic pesticides by leveraging natural insect communication systems.

- Pheromone Traps : The compound is used in formulating traps for monitoring and controlling pest populations in agriculture. These traps exploit the natural attraction of pests to the pheromone, effectively managing their populations.

Case Study: Pheromone-Based Pest Management

A study conducted on the effectiveness of this compound in trapping moths demonstrated that traps baited with this pheromone significantly reduced moth populations in agricultural settings. The results highlighted its potential as a sustainable alternative to chemical pesticides, promoting integrated pest management strategies.

Industrial Applications

- Fragrance Industry : Due to its pleasant scent profile, this compound is also explored for use in the fragrance industry. Its unique aroma can enhance the sensory experience in various products.

Mécanisme D'action

The mechanism of action of (E)-9-Hexadecenyl acetate primarily involves its interaction with olfactory receptors in insects. When released into the environment, the compound binds to specific receptors on the antennae of target insects, triggering a behavioral response such as attraction or mating. The molecular pathways involved include signal transduction mechanisms that lead to changes in insect behavior.

Comparaison Avec Des Composés Similaires

(Z)-9-Hexadecenyl acetate: Another isomer with a different spatial arrangement of the double bond.

(E)-11-Hexadecenyl acetate: Similar structure with the double bond located at a different position.

(E)-9-Octadecenyl acetate: Similar structure with a longer hydrocarbon chain.

Uniqueness: (E)-9-Hexadecenyl acetate is unique due to its specific role as a pheromone in certain insect species. Its effectiveness in eliciting behavioral responses makes it a valuable tool in pest management and ecological studies. The compound’s distinct chemical structure also allows for targeted synthesis and modification, enhancing its utility in various applications.

Activité Biologique

(E)-9-Hexadecenyl acetate, an organic compound classified as an ester, is primarily recognized for its significant role as a sex pheromone in various insect species, particularly moths. This compound is characterized by a long hydrocarbon chain and an acetate functional group, which contribute to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in pest management, and relevant research findings.

This compound has a molecular formula of and a molecular weight of 254.4 g/mol. The compound exhibits the following chemical characteristics:

- Structure : It features a double bond at the 9th position of the hexadecane chain.

- Reactivity : It can undergo various chemical reactions including oxidation, reduction, and substitution, leading to the formation of aldehydes, alcohols, or substituted esters.

The biological activity of this compound primarily involves its interaction with olfactory receptors in insects. Upon release into the environment, it binds to specific receptors located on the antennae of target insects, triggering behavioral responses such as attraction or mating. The molecular pathways involved include:

- Signal Transduction : Binding to olfactory receptors initiates a cascade of intracellular signals that influence insect behavior.

- Behavioral Responses : The compound is effective in eliciting strong behavioral responses at very low concentrations, demonstrating its potency as a pheromone .

Applications in Pest Management

The unique properties of this compound make it valuable in various applications:

- Pheromone Traps : It is extensively used in the formulation of pheromone traps for monitoring and controlling pest populations in agriculture.

- Mating Disruption Techniques : Research indicates that this compound can be employed in mating disruption strategies to reduce pest populations by interfering with mating behaviors .

Comparative Studies on Pheromone Efficacy

Research has demonstrated that this compound exhibits varying efficacy compared to other pheromones. For example:

- In studies involving Helicoverpa armigera and Helicoverpa assulta, it was found that these species utilize different pheromone components for communication, highlighting the specificity of pheromonal interactions .

- A comparative analysis revealed that this compound can suppress responses to other pheromone components like (Z,E)-9,11-tetradecadienyl acetate, indicating its potential role in disrupting mating signals among competing species .

Binding Affinity Studies

Recent studies have focused on the binding affinity of this compound with pheromone-binding proteins (PBPs). For instance:

- Research indicated that specific PBPs exhibit strong binding affinities for this compound, which enhances its effectiveness as a pheromone .

- Binding assays showed that this compound interacts preferentially with certain PBPs at varying pH levels, suggesting that environmental conditions may influence its biological activity .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 254.4 g/mol |

| Role | Insect sex pheromone |

| Binding Affinity (PBP) | Varies with pH |

| Effective Concentration | Low nanogram levels |

Propriétés

IUPAC Name |

[(E)-hexadec-9-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h8-9H,3-7,10-17H2,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKBQCYSUVICLV-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56218-69-0 | |

| Record name | 9-Hexadecen-1-ol, acetate, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056218690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.